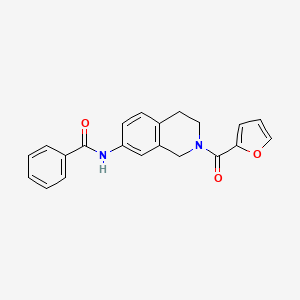

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h1-9,12-13H,10-11,14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBYOAQVNLZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of tetrahydroisoquinoline with furan-2-carbonyl chloride, followed by the coupling with benzamide under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may yield alcohol derivatives .

Scientific Research Applications

Synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Acylation with Furan-2-carbonyl : The furan-2-carbonyl group is introduced via an acylation reaction with furan-2-carbonyl chloride in the presence of a base like triethylamine.

Synthetic Route Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Pictet-Spengler Reaction | Aromatic aldehyde, Amine, Acid catalyst |

| 2 | Acylation | Furan-2-carbonyl chloride, Triethylamine |

Medicinal Chemistry

This compound is studied for its potential as a pharmaceutical intermediate. It has shown promise in the synthesis of compounds with antibacterial and anticancer properties. Recent studies have demonstrated its cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies :

For example, in studies involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value determined through MTT assays.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 4.06 | 7.33 |

The selectivity index indicates a higher cytotoxic effect on cancer cells compared to normal cells.

Biological Research

The compound is utilized in studies investigating its effects on various biological pathways. Its mechanism of action may include:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with receptors that play a role in cellular signaling.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic mitochondrial pathways.

Industrial Applications

In industrial settings, this compound is explored for its use as a building block in organic synthesis and the development of advanced materials. Its unique structural features make it suitable for various synthetic applications.

Similar Compounds

- N-(4-bromophenyl)furan-2-carboxamide : Shares furan and benzamide moieties but differs in substitution patterns.

- Furan-2-carbonyl isothiocyanate : Features the furan ring and carbonyl group but has an isothiocyanate group instead of the tetrahydroisoquinoline moiety.

Uniqueness

This compound's unique combination of functional groups imparts specific chemical and biological properties not found in other similar compounds.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(4-bromophenyl)furan-2-carboxamide: This compound shares the furan and benzamide moieties but differs in the substitution pattern and additional functional groups.

Furan-2-carbonyl isothiocyanate: This compound features the furan ring and carbonyl group but has an isothiocyanate group instead of the tetrahydroisoquinoline moiety.

Uniqueness

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a furan ring, tetrahydroisoquinoline moiety, and benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a furan ring , a tetrahydroisoquinoline moiety , and a benzamide group , contributing to its unique biological properties. The synthesis typically involves:

- Formation of the Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Acylation with Furan-2-carbonyl : The furan-2-carbonyl group is introduced via an acylation reaction with furan-2-carbonyl chloride in the presence of a base like triethylamine.

Synthetic Route Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Pictet-Spengler Reaction | Aromatic aldehyde, Amine, Acid catalyst |

| 2 | Acylation | Furan-2-carbonyl chloride, Triethylamine |

The biological activity of this compound is primarily associated with its interaction with various biological macromolecules. The compound may modulate enzyme activity or receptor binding through:

- Hydrophobic Interactions : The furan and fluorophenyl groups may interact with hydrophobic pockets in proteins.

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with specific amino acid residues in target proteins.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

- Anti-inflammatory Activity : Similar compounds have shown potent inhibitory activities against nitric oxide (NO) production in LPS-induced RAW 264.7 cells, suggesting potential for anti-inflammatory applications .

Case Studies

- Inhibition of NO Production :

- Cancer Treatment Potential :

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit pro-inflammatory mediators such as COX-2 and cytokines like IL-6 and TNF-α without significant cytotoxicity at tested concentrations .

Q & A

Q. What role does the tetrahydroisoquinoline core play in target selectivity?

- Mechanistic insights :

- Rigid conformation : Restricts rotational freedom, favoring interactions with deep hydrophobic pockets (e.g., ATP-binding sites in kinases) .

- Comparative studies : Isoquinoline analogs with bulkier substituents (e.g., sulfonamides) show reduced blood-brain barrier penetration but higher plasma stability .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Analog Substituent | Target Enzyme | IC50 (nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| Furan-2-carbonyl | Kinase X | 12.3 | 15.2 | |

| Thiophene-2-carbonyl | Kinase X | 28.7 | 8.9 | |

| Cyclopropanecarbonyl | Protease Y | 45.6 | 22.1 |

Q. Table 2: Recommended Analytical Methods

| Property | Technique | Optimal Conditions |

|---|---|---|

| Purity | HPLC | C18 column, 80:20 MeOH:H2O |

| Structural Confirmation | 1H/13C NMR | DMSO-d6, 400 MHz |

| Binding Affinity | Surface Plasmon Resonance | 25°C, pH 7.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.